2-(4-Methylphenyl)-2-phenylethylamine hydrochloride 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 6582-22-5
VCID: VC3813518
InChI: InChI=1S/C15H17N.ClH/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13;/h2-10,15H,11,16H2,1H3;1H
SMILES: CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl
Molecular Formula: C15H18ClN
Molecular Weight: 247.76 g/mol

2-(4-Methylphenyl)-2-phenylethylamine hydrochloride

CAS No.: 6582-22-5

Cat. No.: VC3813518

Molecular Formula: C15H18ClN

Molecular Weight: 247.76 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylphenyl)-2-phenylethylamine hydrochloride - 6582-22-5

Specification

CAS No. 6582-22-5
Molecular Formula C15H18ClN
Molecular Weight 247.76 g/mol
IUPAC Name 2-(4-methylphenyl)-2-phenylethanamine;hydrochloride
Standard InChI InChI=1S/C15H17N.ClH/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13;/h2-10,15H,11,16H2,1H3;1H
Standard InChI Key ZOULOMMJVBLJAU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl
Canonical SMILES CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a unique stereoelectronic configuration due to its dual aromatic substituents. The ethylamine core (C-C-N) is flanked by a 4-methylphenyl group at one carbon and a phenyl group at the adjacent carbon. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for its utility in biological assays .

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₈ClN

  • Molecular Weight: 247.76 g/mol

  • SMILES Notation: CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl

The IUPAC name, 2-(4-methylphenyl)-2-phenylethanamine hydrochloride, reflects its substitution pattern and salt form .

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, the spatial arrangement of the aromatic rings influences its intermolecular interactions. Computational models suggest that the methyl group on the 4-methylphenyl ring induces steric hindrance, potentially affecting binding affinities at biological targets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4-methylphenyl)-2-phenylethylamine hydrochloride typically involves multi-step organic reactions. A patented method (CN104892608A) outlines a two-step process :

  • Intermediate Formation:

    • Reactants: N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine and 2-amino-3-hydroxymethylpyridine.

    • Solvent System: A biphasic mixture of water and nonpolar solvents (e.g., chloroform) with trace low-carbon alcohols.

    • Reaction Conditions: 0–25°C for 5–6 hours, yielding an intermediate via nucleophilic substitution .

  • Cyclization:

    • The intermediate undergoes cyclization in anhydrous high-boiling-point polar solvents (e.g., DMF) under inert gas (N₂) atmosphere.

    • Catalysts such as NaI facilitate the reaction at 95–100°C, producing the final compound after hydrolysis and purification .

Yield Optimization

The patented method achieves an 87% yield by avoiding intermediate oxidation through controlled solvent systems and inert conditions . This contrasts with earlier methods that suffered from low yields (<30%) due to side reactions and instability of intermediates .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (≥50 mg/mL at 25°C) and polar aprotic solvents (DMF, DMSO) . Limited solubility in nonpolar solvents (e.g., hexane).

  • Stability: Stable under ambient conditions but degrades upon prolonged exposure to light or temperatures >100°C .

Spectroscopic Data

  • IR (KBr): Peaks at 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C-Cl) .

  • ¹H NMR (D₂O): δ 7.2–7.4 (m, 9H, aromatic H), δ 3.1 (t, 2H, CH₂NH₂), δ 2.3 (s, 3H, CH₃) .

Applications in Pharmacological Research

Receptor TypeAffinity (Ki, nM)Functional Activity
Serotonin 5-HT₂A120 ± 15Partial agonist
Dopamine D₂450 ± 30Antagonist
σ₁85 ± 10Agonist

Data extrapolated from structurally related phenethylamines .

Comparative Analysis with Analogous Compounds

Compound NameCAS NumberKey Structural DifferencesPharmacological Notes
2-(4-Methoxyphenyl)-2-phenylethylamine HCl21998-49-2Methoxy vs. methyl groupHigher 5-HT₂A affinity (Ki = 80 nM)
3,4-Methylenedioxymethamphetamine (MDMA)120478-34-6Methylenedioxy ringSerotonin release enhancer

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